N-pentanoylanthranilic acid
Overview
Description
N-pentanoylanthranilic acid is an organic compound that belongs to the class of anthranilic acids These compounds are characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring this compound is specifically substituted with a pentanoyl group at the nitrogen atom of the anthranilic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentanoylanthranilic acid typically involves the acylation of anthranilic acid with pentanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve anthranilic acid in a suitable solvent, such as dichloromethane.
- Add pentanoyl chloride dropwise to the solution while stirring.
- Add a base, such as pyridine, to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-pentanoylanthranilic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: Alcohol derivatives of the pentanoyl moiety.
Substitution: Various N-substituted anthranilic acid derivatives.
Scientific Research Applications
N-pentanoylanthranilic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-pentanoylanthranilic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural similarity to other bioactive compounds allows it to modulate various biochemical pathways.
Comparison with Similar Compounds
N-pentanoylanthranilic acid can be compared with other similar compounds, such as:
N-phenylanthranilic acid: Similar in structure but with a phenyl group instead of a pentanoyl group.
N-methylanthranilic acid: Contains a methyl group instead of a pentanoyl group.
N-acylanthranilic acids: A broader class of compounds with various acyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific pentanoyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(pentanoylamino)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYKRJGWPQPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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